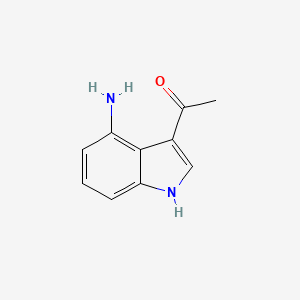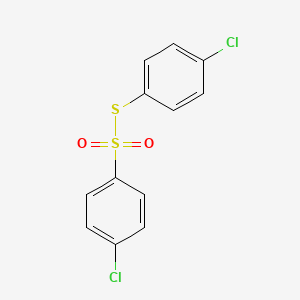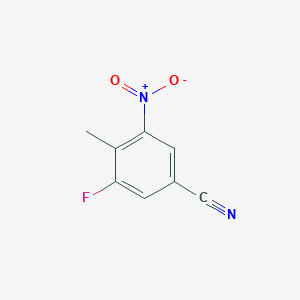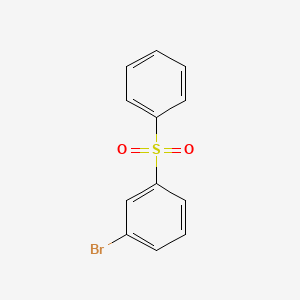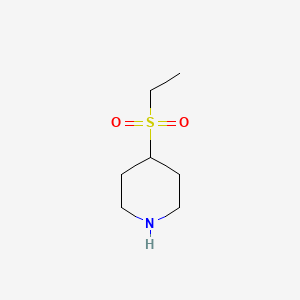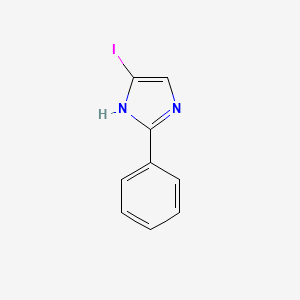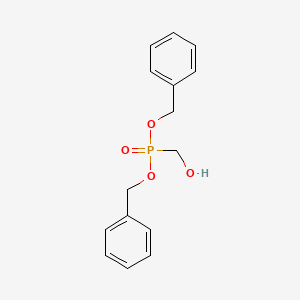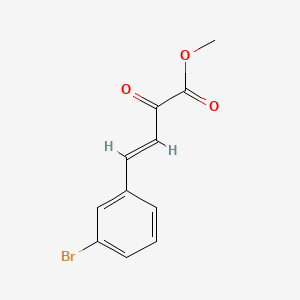![molecular formula C16H14F2N4O3 B3045901 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1160246-06-9](/img/structure/B3045901.png)
3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Descripción general
Descripción
3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a complex organic molecule with potential applications in various scientific fields such as chemistry, biology, medicine, and industry. This compound is recognized for its distinctive structure, involving multiple rings and functional groups, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves multi-step organic reactions
Industrial Production Methods
For large-scale production, the synthesis may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents that favor the desired reaction pathways while minimizing by-products. Process optimization is crucial to ensure scalability and cost-effectiveness in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: : Introducing oxygen atoms into the compound, altering its electronic structure.
Reduction: : Removing oxygen or adding hydrogen, which can affect the compound's reactivity and stability.
Substitution: : Replacing one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions Used
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reactions: : Often involve reagents like halides (chlorine, bromine) under controlled pH and temperature conditions.
Major Products Formed
The specific reaction conditions and reagents will determine the major products formed, which may include various derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis and materials science.
Biology and Medicine
In biology and medicine, 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid may have potential as a pharmacologically active agent. Researchers could explore its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents for various diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in specific reactions. Its unique chemical properties could make it suitable for applications in polymer science or as a precursor in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid depends on its ability to interact with specific molecular targets. These interactions could involve binding to active sites on enzymes or receptors, altering their function and thereby influencing biological pathways. The exact mechanism would vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-[7-(Methyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
3-[7-(Chloromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Uniqueness
What sets 3-[7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid apart from similar compounds is the presence of the difluoromethyl group. This group can significantly influence the compound's electronic properties, reactivity, and interaction with biological targets, potentially leading to different pharmacological or industrial applications.
Propiedades
IUPAC Name |
3-[7-(difluoromethyl)-5-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O3/c1-25-10-4-2-3-9(7-10)11-8-12(15(17)18)22-16(19-11)20-13(21-22)5-6-14(23)24/h2-4,7-8,15H,5-6H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGKKFPNAPMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125565 | |
| Record name | 7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-06-9 | |
| Record name | 7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Difluoromethyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one](/img/structure/B3045818.png)

